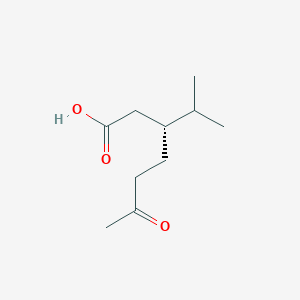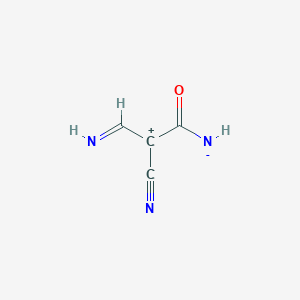
Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- is an organic compound with a unique structure that combines a furanyl group and a pyrrolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- typically involves the reaction of 2-furanyl methanone with 1-methyl-1H-pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield furanyl-pyrrolyl ketones, while reduction could produce furanyl-pyrrolyl alcohols.
Scientific Research Applications
Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes, leading to the observed effects. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- include:
- Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-
- Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
- DI(1H-PYRROL-2-YL)METHANONE
Uniqueness
Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- is unique due to its combination of furanyl and pyrrolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications where specific chemical characteristics are required.
Properties
CAS No. |
86607-64-9 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
furan-2-yl-(1-methylpyrrol-2-yl)methanone |
InChI |
InChI=1S/C10H9NO2/c1-11-6-2-4-8(11)10(12)9-5-3-7-13-9/h2-7H,1H3 |
InChI Key |
YWRQWAPRRRVFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


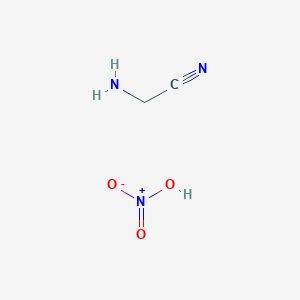
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)

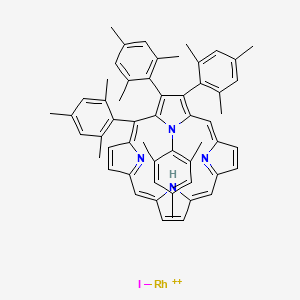
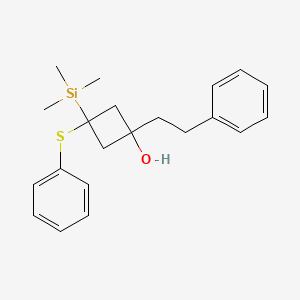
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
